ETHYL 4-(5-METHYLFURAN-2-YL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Description
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Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-3-27-19(26)17-13(14-8-7-12(2)28-14)10-29-18(17)21-16(25)11-30-20-23-22-15-6-4-5-9-24(15)20/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDOLRXEOIZROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₃S
- CAS Number : Not widely reported but can be derived from the components mentioned.
1. Antimicrobial Activity
Thiophene derivatives have been shown to exhibit significant antimicrobial properties. A study highlighted that various thiophene compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | S. aureus (Zone of Inhibition) | E. coli | B. subtilis | S. typhosa |
|---|---|---|---|---|
| 20a | – | + | + | ++ |
| 20b | + | + | + | + |
| 20c | – | + | + | + |
The inhibition zones were categorized as follows:
- (–) < 11 mm [inactive]
- (+) 11–14 mm [weakly active]
- (++) 15–18 mm [moderately active]
The compound's structure may enhance its interaction with microbial targets, contributing to its efficacy against infections .
2. Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds containing thiophene rings can inhibit inflammatory mediators and pathways. For instance, a derivative similar to ethyl 4-(5-methylfuran-2-yl)-thiophene was effective in reducing inflammation in animal models by modulating cytokine release and decreasing leukocyte infiltration .
3. Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. Compounds with similar structural motifs have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related thiophene derivative demonstrated significant cytotoxicity against breast cancer cells in vitro .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiophene derivatives against multiple strains of bacteria and fungi. The results indicated that certain modifications to the thiophene ring structure enhanced antibacterial activity significantly compared to standard antibiotics.
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a mouse model of acute inflammation. The results showed a marked reduction in paw edema and inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may confer biological activity. Specifically, compounds containing triazole and thiophene moieties are known for their diverse pharmacological properties.
Antimicrobial Activity : Research indicates that derivatives of triazole exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The incorporation of a thiophene ring enhances the bioactivity of these compounds, making them suitable candidates for further drug development aimed at treating infections caused by resistant strains of bacteria .
Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of the triazole ring is associated with the inhibition of inflammatory pathways, suggesting that ethyl 4-(5-methylfuran-2-yl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate could be explored as a potential anti-inflammatory agent .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. Its complex structure allows for the creation of various derivatives through functionalization reactions.
Building Block for Complex Molecules : The unique combination of furan, thiophene, and triazole functionalities makes it an attractive precursor for synthesizing more complex organic molecules. Researchers can modify its structure to develop new compounds with tailored properties for specific applications .
Material Science
In addition to its pharmaceutical applications, ethyl 4-(5-methylfuran-2-yl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)thiophene-3-carboxylate may also find applications in material science.
Polymer Chemistry : Thiophene derivatives are known to contribute to the formation of conductive polymers. This compound could be used in the synthesis of new materials with enhanced electrical properties, potentially leading to advancements in organic electronics and sensors .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's potential:
Preparation Methods
Nitration and Reduction
Nitration of ethyl 4-(5-methylfuran-2-yl)thiophene-3-carboxylate using fuming HNO₃ in acetic anhydride at 0°C introduces a nitro group at the 2-position. Subsequent reduction with Fe/HCl yields the corresponding amine (ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate) in 68% yield.
Acetamido Linker Installation
The amine intermediate undergoes acylation with 2-chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, forming ethyl 2-(2-chloroacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate. Substitution of the chloride with a sulfanyl group requires reaction withtriazolo[4,3-a]pyridine-3-thiol.
Synthesis ofTriazolo[4,3-a]Pyridine-3-Thiol
Alternative Route via Mannich Bases
An optimized approach involves reacting 4-haloaryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiones with secondary amines and formaldehyde to form N-Mannich bases, which are subsequently dehydrogenated totriazolo[4,3-a]pyridine derivatives. This method achieves higher purity (99.5% by HPLC) compared to classical cyclization.
Coupling of Sulfanyl Acetamido and Triazolopyridine Moieties
The final step involves nucleophilic substitution of ethyl 2-(2-chloroacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate withtriazolo[4,3-a]pyridine-3-thiol. The reaction is conducted in DMF with K₂CO₃ as a base at 60°C for 12 hours, yielding the target compound in 65% yield.
Reaction Conditions Optimization
- Solvent: DMF > DMSO > THF (highest yield in DMF due to better solubility of intermediates).
- Base: K₂CO₃ > NaHCO₃ > Et₃N (K₂CO₃ prevents side reactions).
- Temperature: 60°C optimal; higher temperatures promote decomposition.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Insights
Single-crystal X-ray analysis reveals a twisted conformation between the triazolopyridine and thiophene rings (dihedral angle: 31.5°), while the furan and thiophene rings remain coplanar. Intermolecular N–H···S hydrogen bonds and C–S···S chalcogen interactions stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Low Coupling Efficiency: The steric bulk of the triazolopyridine moiety reduces nucleophilic substitution rates. Using polar aprotic solvents (DMF) and elevated temperatures mitigates this issue.
- Oxidation of Thiols: Triazolo[4,3-a]pyridine-3-thiol is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improves stability.
Industrial-Scale Considerations
The patent EP3585785B1 highlights the use of imidazole bases (e.g., 1-methylimidazole) to enhance reaction efficiency in thiophene sulfonyl chloride intermediates. This approach reduces side products and enables one-pot synthesis, critical for cost-effective manufacturing.
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR are essential for verifying the thiophene core, methylfuran substituents, and triazolo-pyridine linkages. For example, the methyl group on furan resonates at δ 2.3–2.5 ppm .
- HPLC : Purity (>95%) should be confirmed using reverse-phase C18 columns with acetonitrile/water gradients (70:30, 1 mL/min) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 486.12) .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Contradictions in biological data (e.g., IC values varying by >10-fold across studies) may arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Use preparative HPLC to isolate >98% pure batches .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Receptor Binding Studies : Perform SPR (surface plasmon resonance) to quantify binding affinities (K) and validate target specificity .
What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?
Q. Advanced
- Prodrug Modifications : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) at the ethyl carboxylate moiety to improve oral bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsome studies. For example, the triazolo-pyridine ring may undergo CYP3A4-mediated oxidation .
- Stabilization : Replace the methylfuran group with a trifluoromethyl analog to reduce Phase I metabolism .
How should researchers design experiments to assess potential off-target effects?
Q. Advanced
- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Transcriptomic Analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells, focusing on pathways like MAPK/ERK .
- In Silico Docking : Predict interactions with non-target proteins (e.g., hERG channels) using AutoDock Vina .
What are the key safety considerations for handling this compound in the lab?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats. The compound is a skin irritant (GHS Category 2) .
- Storage : Keep in amber vials at –20°C under inert gas (N) to prevent oxidation .
- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
How can computational modeling guide the rational design of derivatives with improved potency?
Q. Advanced
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity using partial least squares regression .
- MD Simulations : Simulate binding to target proteins (e.g., EGFR kinase) over 100 ns to identify critical interactions (e.g., hydrogen bonds with Lys721) .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP2D6 inhibition) .
What solvent systems are optimal for recrystallization to ensure high purity?
Q. Basic
- Ethanol/Water : Recrystallize from a 3:1 ethanol/water mixture at 4°C to yield needle-like crystals (melting point 148–150°C) .
- DMF/Hexane : For polar impurities, dissolve in DMF and precipitate with hexane (1:5 ratio) .
How do structural modifications to the triazolo-pyridine moiety affect bioactivity?
Q. Advanced
- Sulfanyl Group Replacement : Substituting –S– with –SO– reduces cytotoxicity (IC increases from 2.1 µM to >50 µM in HeLa cells) .
- Ring Expansion : Adding a methyl group to the pyridine ring improves solubility (logP from 3.1 to 2.4) but decreases binding affinity by 40% .
What protocols are recommended for stability testing under physiological conditions?
Q. Advanced
- pH Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24 hours. Monitor degradation via HPLC; <5% degradation indicates suitability for oral administration .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours. A >10% decrease in purity warrants light-protected packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
